N-benzyl-1-(2-methyl-2-propenyl)cyclohexanamine
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Overview
Description
N-BENZYL-1-(2-METHYLPROP-2-EN-1-YL)CYCLOHEXAN-1-AMINE: is an organic compound that belongs to the class of amines It is characterized by the presence of a benzyl group attached to a cyclohexane ring, which is further substituted with a 2-methylprop-2-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-BENZYL-1-(2-METHYLPROP-2-EN-1-YL)CYCLOHEXAN-1-AMINE typically involves the reaction of benzylamine with 2-methylprop-2-en-1-yl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-BENZYL-1-(2-METHYLPROP-2-EN-1-YL)CYCLOHEXAN-1-AMINE can undergo oxidation reactions to form corresponding oxides or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products:
Oxidation: Formation of benzyl ketones or cyclohexanone derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of benzyl halides or ethers.
Scientific Research Applications
Chemistry: N-BENZYL-1-(2-METHYLPROP-2-EN-1-YL)CYCLOHEXAN-1-AMINE is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of complex molecules in medicinal chemistry and materials science.
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It may interact with specific receptors in the body, providing insights into receptor-ligand interactions.
Medicine: The compound is investigated for its potential therapeutic applications. It may exhibit pharmacological activities such as anti-inflammatory or analgesic effects, making it a candidate for drug development.
Industry: In the industrial sector, N-BENZYL-1-(2-METHYLPROP-2-EN-1-YL)CYCLOHEXAN-1-AMINE is used in the production of specialty chemicals and polymers. Its unique structure allows for the creation of materials with specific properties.
Mechanism of Action
The mechanism of action of N-BENZYL-1-(2-METHYLPROP-2-EN-1-YL)CYCLOHEXAN-1-AMINE involves its interaction with molecular targets such as enzymes or receptors. The benzyl group may facilitate binding to hydrophobic pockets in proteins, while the cyclohexane ring provides structural stability. The 2-methylprop-2-en-1-yl group may participate in hydrogen bonding or van der Waals interactions, enhancing the compound’s affinity for its target.
Comparison with Similar Compounds
N-BENZYL-2-METHYLPROP-2-EN-1-AMINE: Similar structure but lacks the cyclohexane ring.
N-BENZYL-1-CYCLOHEXANAMINE: Similar structure but lacks the 2-methylprop-2-en-1-yl group.
N-BENZYL-2-PROPEN-1-AMINE: Similar structure but with a different alkyl group.
Uniqueness: N-BENZYL-1-(2-METHYLPROP-2-EN-1-YL)CYCLOHEXAN-1-AMINE is unique due to the combination of the benzyl group, cyclohexane ring, and 2-methylprop-2-en-1-yl group. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C17H25N |
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Molecular Weight |
243.4 g/mol |
IUPAC Name |
N-benzyl-1-(2-methylprop-2-enyl)cyclohexan-1-amine |
InChI |
InChI=1S/C17H25N/c1-15(2)13-17(11-7-4-8-12-17)18-14-16-9-5-3-6-10-16/h3,5-6,9-10,18H,1,4,7-8,11-14H2,2H3 |
InChI Key |
ZOWKJBJSYULVIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CC1(CCCCC1)NCC2=CC=CC=C2 |
Origin of Product |
United States |
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